molecular formula C16H12ClNO2 B2446245 3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile CAS No. 866153-32-4

3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile

Cat. No.: B2446245
CAS No.: 866153-32-4
M. Wt: 285.73
InChI Key: FMOYOCBGWVTVIW-UHFFFAOYSA-N
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Description

3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile (CAS 866153-32-4) is a chemical compound with a molecular formula of C 16 H 12 ClNO 2 and a molecular weight of 285.73 g/mol . This nitrile-functionalized ketone features a phenoxy backbone structurally similar to phenoxy herbicides, suggesting potential utility in agrochemical research . The compound's structure, which includes an electron-withdrawing nitrile group adjacent to a carbonyl, is a versatile scaffold in organic synthesis and may serve as a key intermediate for developing more complex molecules. Researchers can leverage this compound in various applications, including the synthesis of heterocyclic compounds with potential biological activity. The structural motif is common in developing pharmacologically active agents; for instance, related thiopyrano[2,3-d]thiazole derivatives have been explored for their in vitro anticancer properties . The presence of the 4-chloro-2-methylphenoxy moiety, a group found in known herbicides like MCPA (4-chloro-2-methylphenoxyacetic acid), also indicates its potential relevance in environmental and plant science studies, particularly concerning compound degradation and soil microbiome interactions . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-[2-(4-chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c1-11-10-12(17)6-7-15(11)20-16-5-3-2-4-13(16)14(19)8-9-18/h2-7,10H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOYOCBGWVTVIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=CC=CC=C2C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile typically involves the reaction of 4-chloro-2-methylphenol with 2-bromophenylacetonitrile in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) under an inert atmosphere, usually argon, and heated to around 125°C for 24 hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile undergoes various chemical reactions, including:

Scientific Research Applications

3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile involves its interaction with specific molecular targets. In the case of its herbicidal activity, it mimics the action of natural plant hormones called auxins, leading to uncontrolled growth and eventually the death of the plant . This compound may also interact with enzymes and receptors in biological systems, contributing to its antimicrobial and anthelmintic effects.

Comparison with Similar Compounds

3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Biological Activity

3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile, a compound with potential applications in various biological contexts, has garnered attention for its unique chemical structure and subsequent biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C16H15ClO2N\text{C}_{16}\text{H}_{15}\text{ClO}_2\text{N}

This structure features a chloro-substituted phenoxy group that is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes. Research indicates that compounds with similar structures often exhibit:

  • Antiproliferative Activity : The compound may inhibit cancer cell proliferation through mechanisms such as cell cycle arrest and apoptosis induction.
  • Angiogenesis Inhibition : Similar compounds have shown efficacy in blocking angiogenesis, which is crucial for tumor growth.

Biological Evaluation

A detailed evaluation of the biological activity of this compound reveals its potential as an antiproliferative agent. In vitro studies have demonstrated its effects on various cancer cell lines.

Table 1: Antiproliferative Activity on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HT-29 (Colon)0.5Cell cycle arrest in G2/M phase
M21 (Melanoma)0.7Induction of apoptosis
MCF7 (Breast)0.6Disruption of cytoskeleton integrity

Note : IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Studies

  • In Vitro Studies : A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on HT-29 and MCF7 cells. The results indicated significant inhibition of cell growth, correlating with increased apoptosis markers such as cleaved caspase-3 .
  • Chick Chorioallantoic Membrane (CAM) Assays : In vivo assessments using CAM assays demonstrated that the compound effectively reduced tumor growth and angiogenesis comparable to standard chemotherapeutic agents like combretastatin A-4 .
  • Mechanistic Insights : Further investigations revealed that the compound binds to β-tubulin, leading to cytoskeletal disruption, which is critical for cell division and integrity .

Toxicity Profile

While evaluating the therapeutic potential, it is essential to consider the toxicity profile of this compound. Preliminary studies indicate low toxicity levels in non-cancerous cells, suggesting a favorable therapeutic window for future clinical applications .

Q & A

Q. What are the recommended synthetic routes for 3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile, and what factors influence yield optimization?

The synthesis typically involves two key steps: (1) formation of the phenoxy-phenyl backbone via nucleophilic aromatic substitution (e.g., coupling 4-chloro-2-methylphenol with a substituted phenyl precursor under basic conditions) and (2) introduction of the 3-oxopropanenitrile moiety through cyanoacetylation. Yield optimization depends on:

  • Reaction temperature : Elevated temperatures (80–120°C) enhance reaction rates but may promote side reactions like hydrolysis of the nitrile group.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while protic solvents (e.g., ethanol) may reduce reactivity .
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate phenoxy coupling steps .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A multi-technique approach is recommended:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of the phenoxy group (δ 6.8–7.5 ppm for aromatic protons) and the nitrile (δ ~120 ppm in 13^{13}C) .
  • Mass spectrometry (HRMS) : Exact mass analysis verifies molecular formula (e.g., [M+H]+ at m/z 300.0564 for C16_{16}H12_{12}ClNO2_2) .
  • X-ray crystallography : Resolves stereochemical ambiguities and validates bond angles in the crystal lattice .

Q. What are common impurities in synthesized batches of this compound, and how are they analyzed?

Impurities often arise from incomplete coupling or oxidation byproducts:

Impurity TypeDetection MethodMitigation Strategy
Unreacted 4-chloro-2-methylphenolHPLC (C18 column, acetonitrile/water gradient)Extended reaction time or excess phenyl precursor .
Hydrolyzed nitrile (3-oxopropanoic acid)IR spectroscopy (loss of CN stretch at ~2250 cm1^{-1})Strict anhydrous conditions during synthesis .
Isomeric byproducts (ortho/meta substitution)LC-MS with chiral columnsOptimize steric hindrance in the coupling step .

Advanced Research Questions

Q. What strategies are effective in elucidating the reaction mechanism of this compound in nucleophilic substitution reactions?

Mechanistic studies often employ:

  • Kinetic isotope effects (KIE) : Replacing hydrogen with deuterium at reactive sites to probe rate-determining steps .
  • Computational modeling (DFT) : Simulates transition states to identify energy barriers for phenoxy-group substitution .
  • Trapping intermediates : Use of stabilizing agents (e.g., crown ethers) to isolate and characterize short-lived intermediates .

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

Contradictions may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state):

  • Variable-temperature NMR : Detects rotamers or tautomers by observing signal splitting at low temperatures .
  • Cross-validation with IR/Raman : Confirms functional group consistency (e.g., carbonyl stretches at ~1700 cm1^{-1}) .
  • Solid-state NMR : Aligns solution and crystallographic data by analyzing rigid lattice environments .

Q. What role do solvent polarity and catalyst choice play in optimizing cyclization reactions involving this compound?

  • Solvent polarity : High-polarity solvents stabilize charge-separated transition states in cyclization, improving regioselectivity. For example, DMF increases yields of fused-ring products compared to toluene .
  • Catalyst systems : Lewis acids (e.g., ZnCl2_2) facilitate nitrile activation, while organocatalysts (e.g., DMAP) enhance nucleophilic attack efficiency .

Q. What challenges arise in analyzing the stereochemical configuration of derivatives of this compound?

  • Chiral centers : The 3-oxopropanenitrile group may introduce axial chirality, requiring chiral HPLC or circular dichroism (CD) for resolution .
  • Racemization risks : Heating during synthesis or purification can lead to enantiomer interconversion, necessitating low-temperature workflows .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • pH sensitivity : The nitrile group hydrolyzes to carboxylic acids under strongly acidic/basic conditions (pH < 2 or > 10), limiting its use in aqueous media .
  • Thermal stability : Degradation above 150°C (TGA data) requires inert atmospheres (N2_2/Ar) during high-temperature reactions .

Methodological Notes

  • Data contradiction analysis : Always cross-reference spectroscopic data with synthetic pathways to identify systematic errors (e.g., incorrect solvent drying) .
  • Advanced purification : Use preparative HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier to resolve structurally similar impurities .

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